![molecular formula C17H23NO2 B185789 2-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 166398-22-7](/img/structure/B185789.png)
2-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroisoquinoline
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Description
The compound “2-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule. It contains a tetrahydroisoquinoline group attached to a 1,4-dioxaspiro[4.5]decan-8-yl group .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides have been synthesized from 2-acetylcyclohexanone via palladium-catalysed aminocarbonylation . The process involves the formation of an iodoalkene from 2-acetylcyclohexanone via ethylene ketal formation, hydrazone formation, and iodination .Molecular Structure Analysis
The molecular structure of related compounds such as 1,4-Dioxaspiro[4.5]decan-8-ol has been reported . The compound has a molecular formula of C8H14O3 and a monoisotopic mass of 158.094299 Da .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, 6-(1-Iodovinyl)-1,4-dioxaspiro[4.5]decane, an iodoalkene obtained from 2-acetylcyclohexanone via ethylene ketal formation, hydrazone formation, and iodination, was aminocarbonylated in the presence of a palladium-phosphine precatalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as 1,4-Dioxaspiro[4.5]decan-8-ol have been reported. It is a clear colorless viscous liquid . The compound tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethylcarbamate has a molecular weight of 285.38 .Safety and Hazards
properties
IUPAC Name |
2-(1,4-dioxaspiro[4.5]decan-8-yl)-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-2-4-15-13-18(10-7-14(15)3-1)16-5-8-17(9-6-16)19-11-12-20-17/h1-4,16H,5-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKSYGHOQPBHTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N3CCC4=CC=CC=C4C3)OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602218 |
Source
|
Record name | 2-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
166398-22-7 |
Source
|
Record name | 2-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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